Manganese(1+), iodide, (OC-6-11)-

Description

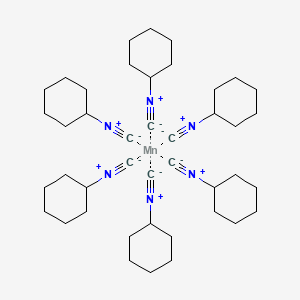

The compound "Manganese(1+), iodide, (OC-6-11)-" refers to a manganese(I) coordination complex with iodide ligands arranged in an octahedral geometry, as denoted by the OC-6-11 descriptor. This nomenclature follows IUPAC conventions, where OC-6 signifies an octahedral coordination environment, and -11 specifies the isomerism or ligand arrangement . However, manganese(I) iodide complexes are less common in literature compared to manganese(II) or manganese(III) halides. The available evidence primarily focuses on manganese(II) iodide (MnI₂), a well-characterized inorganic salt with the formula Mn²⁺(I⁻)₂.

Properties

CAS No. |

31392-73-1 |

|---|---|

Molecular Formula |

C42H66MnN6 |

Molecular Weight |

710.0 g/mol |

IUPAC Name |

isocyanocyclohexane;manganese |

InChI |

InChI=1S/6C7H11N.Mn/c6*1-8-7-5-3-2-4-6-7;/h6*7H,2-6H2; |

InChI Key |

MVHACHFOPKNWMQ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[C-]#[N+]C1CCCCC1.[Mn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Manganese pentacarbonyl iodide can be synthesized through the reaction of manganese pentacarbonyl bromide with iodine. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction proceeds as follows: [ \text{Mn(CO)}_5\text{Br} + \text{I}_2 \rightarrow \text{Mn(CO)}_5\text{I} + \text{Br}_2 ]

Industrial Production Methods

The process requires careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Manganese pentacarbonyl iodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state manganese compounds.

Reduction: It can be reduced to form lower oxidation state manganese species.

Substitution: Ligand substitution reactions are common, where the iodide or carbonyl ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and halogens.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange can be facilitated by using phosphines, amines, or other donor ligands under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) compounds, while substitution reactions can produce a variety of manganese carbonyl complexes with different ligands .

Scientific Research Applications

Manganese pentacarbonyl iodide has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other manganese carbonyl complexes and as a catalyst in organic reactions.

Biology: The compound’s reactivity with biological molecules is studied to understand its potential biochemical applications.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.

Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of manganese pentacarbonyl iodide involves its ability to undergo ligand exchange and redox reactions. The compound can interact with various molecular targets, including organic substrates and biological molecules, through its carbonyl and iodide ligands. These interactions can lead to the formation of new chemical bonds and the activation of substrates for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Manganese(II) Iodide (MnI₂)

- Chemical Formula: MnI₂ (synonyms: diiodomanganese, manganese diiodide) .

- Structure : Crystalline solid with a layered structure; manganese(II) ions are octahedrally coordinated by six iodide ligands in the solid state .

- Applications: Used as a catalyst in organic synthesis (e.g., oxidative coupling reactions) and as a precursor for organomanganese compounds .

- Key Properties: Property Value Reference CAS No. 7790-33-2 Molecular Weight 380.81 g/mol (tetrahydrate) Appearance Brown crystalline solid Solubility Soluble in water, ethanol

Manganese(II) Chloride (MnCl₂) and Manganese(II) Bromide (MnBr₂)

- Structural Similarities : Both adopt octahedral coordination geometries in hydrated forms (e.g., MnCl₂·4H₂O) .

- Functional Differences :

Comparative Data :

Property MnI₂ MnCl₂ MnBr₂ Melting Point (°C) ~600 (decomp) 650 698 Density (g/cm³) 5.01 2.98 4.29 Common Hydrates MnI₂·4H₂O MnCl₂·4H₂O MnBr₂·4H₂O

Cobalt(III) and Iridium(IV) Complexes with OC-6-11 Geometry

- Hexachloroiridate(IV) ([IrCl₆]²⁻) : A structurally analogous OC-6-11 complex with iridium in +4 oxidation state .

- Hexachloroplatinate(IV) ([PtCl₆]²⁻) : Similar octahedral geometry but with platinum as the central metal .

- Key Differences :

Catalytic Performance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.